molecular formula C7H7F3N2O B116209 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL CAS No. 147750-19-4

2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL

Cat. No.: B116209
CAS No.: 147750-19-4
M. Wt: 192.14 g/mol
InChI Key: IUVGJJMBCNVFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol (: 147750-19-4) is a chemical compound of significant interest in medicinal and agrochemical research . While specific biological data for this exact compound is limited in the public domain, its core structure aligns with privileged scaffolds known for diverse biological activities. Pyrimidine derivatives, particularly those with a trifluoromethyl group, are extensively investigated for their potential in drug discovery and pesticide development. Research on analogous structures has demonstrated potent antifungal and insecticidal properties . Furthermore, specific substituted furo[2,3-d]pyrimidines, which share structural similarities with this compound, have shown promising dual mechanisms of action in oncology research, acting as both vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors and tubulin polymerization inhibitors . This dual activity can target tumor cells directly while simultaneously disrupting the tumor's blood supply, representing a valuable strategy for overcoming drug resistance . This product is offered for researchers to explore its potential applications and mechanisms. It is supplied as a high-purity material to ensure consistent and reliable results in your experimental workflows. Notice to Researchers: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,5-dimethyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-3-5(7(8,9)10)11-4(2)12-6(3)13/h1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVGJJMBCNVFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599846
Record name 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147750-19-4
Record name 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol

Introduction

Pryimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents due to their versatile biological activities.[1][2] The compound 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol belongs to this critical class of heterocyclic molecules. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[3] Understanding the fundamental physicochemical properties of this molecule is paramount for researchers, as these characteristics directly influence its behavior in biological systems, formulation development, and potential as a drug candidate.

This guide provides a comprehensive overview of the key physicochemical properties of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol, alongside detailed, field-proven experimental protocols for their determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for any research or drug development program.

It is important to note that while this guide focuses on 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol, direct, publicly available experimental data for this specific compound is limited. Therefore, data from the closely related analog, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 2836-44-4), is utilized for illustrative purposes to demonstrate the expected properties and analytical methodologies. The structural difference is the absence of a methyl group at the 5-position in the analog.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation for all subsequent physicochemical analysis.

Molecular Structure:

Caption: Chemical structure of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties. Data for the analog 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is provided as a reference.

PropertyValue (Analog: 2-Methyl-6-trifluoromethyl-pyrimidin-4-ol)Significance in Drug Development
Molecular Formula C₆H₅F₃N₂ODefines the elemental composition and exact mass.
Molecular Weight 178.11 g/mol [4]Influences diffusion, bioavailability, and formulation calculations.
Physical Form Solid, White to Slightly Pale Yellow Crystal - Powder[5]Impacts handling, storage, and dissolution characteristics.
Melting Point 141.0 - 145.0 °CA key indicator of purity and lattice energy. A sharp melting range suggests high purity.
Boiling Point 148.6 °C at 760 mmHgRelevant for purification methods like distillation, though less critical for solid-state drugs.
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[6]Crucial for in vitro assays, formulation, and absorption. Poor aqueous solubility is a major hurdle.
Storage Sealed in dry, room temperature[4][5]Determines the stability and shelf-life of the compound.

Experimental Methodologies

To ensure data integrity, standardized and robust experimental protocols are essential. The following sections detail the methodologies for determining the critical physicochemical parameters.

Melting Point Determination (Capillary Method)

Expertise & Rationale: The capillary melting point method is a reliable and widely adopted technique for determining the purity of a crystalline solid. A sharp, narrow melting range (typically < 2°C) is indicative of high purity. The process relies on uniform heat transfer to a finely packed sample, allowing for precise observation of the phase transition from solid to liquid.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle. This is critical for uniform packing and heat distribution.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating Profile:

    • Rapid Ramp: Heat the block rapidly to about 15-20°C below the expected melting point (based on the analog, start a slow ramp from ~120°C).

    • Slow Ramp: Decrease the heating rate to 1-2°C per minute. A slow ramp rate is crucial for accurately observing the onset and completion of melting.

  • Observation & Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts (T₂).

    • The melting range is reported as T₁ - T₂.

start Start prep Prepare Dry, Finely Powdered Sample start->prep load Load 2-3 mm of Sample into Capillary Tube prep->load setup Place Capillary in Melting Point Apparatus load->setup heat_fast Rapidly Heat to ~120°C setup->heat_fast heat_slow Heat at 1-2°C/min heat_fast->heat_slow observe Observe & Record Onset (T₁) and Completion (T₂) of Melting heat_slow->observe report Report Melting Range (T₁ - T₂) observe->report end End report->end

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment (Thermodynamic Shake-Flask Method)

Expertise & Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the solution reaches equilibrium, providing a true measure of the compound's solubility in a given solvent system. This is critical for predicting oral absorption and designing appropriate formulations. Using a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions.

Protocol:

  • System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Addition: Add an excess amount of the solid compound to a known volume of the PBS buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that an equilibrium saturated solution has been achieved.

  • Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a clear aliquot of the supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

pKa Determination (UV-Spectrophotometric Method)

Expertise & Rationale: The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. This influences its solubility, permeability across biological membranes, and binding to target proteins. The UV-spectrophotometric method is highly effective for compounds with a chromophore whose absorbance spectrum changes with ionization state. The pyrimidine ring system provides the necessary chromophore for this analysis.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but varying pH. The final concentration of the organic co-solvent should be kept low (<1%) to minimize its effect on the pKa.

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.

  • Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these wavelengths versus pH.

    • The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

Safety and Handling

Based on data for structurally related pyrimidine derivatives, appropriate safety precautions should be taken.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

  • Precautionary Measures:

    • Use in a well-ventilated area or with local exhaust ventilation.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Conclusion

The physicochemical properties of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol, including its solid-state nature, melting point, solubility, and pKa, are defining characteristics that govern its utility in research and development. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data. A thorough characterization of these properties is a non-negotiable first step in the journey of transforming a promising molecule into a viable scientific tool or therapeutic agent.

References

  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists | Acta Pharmaceutica. [Link]

  • pdf - Journal of Molecular Science. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. [Link]

  • 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem. [Link]

  • 2,5-dimethyl-4-[4-[3-(2-pyrrolidin-1-ylethylamino)-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-6-one - PubChem. [Link]

  • 6-(trifluoromethyl)-4-pyrimidinol - ChemSynthesis. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]

  • Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors - PubMed. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Journal of Pesticide Science. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol CAS Registry Number: 147750-19-4 Molecular Formula: C₇H₇F₃N₂O Molecular Weight: 192.14 g/mol

This technical guide provides a comprehensive analysis of the spectroscopic properties (NMR, IR, MS) of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol . As a critical heterocyclic building block in the synthesis of agrochemicals (specifically herbicides) and pharmaceutical intermediates, accurate characterization of this compound is essential for quality control and reaction monitoring.

A defining feature of this molecule is its keto-enol tautomerism . While formally named as a "pyrimidin-4-ol" (enol form), it predominantly exists as 2,5-dimethyl-6-(trifluoromethyl)pyrimidin-4(3H)-one (keto form) in solution and solid state. This guide addresses the spectroscopic implications of this equilibrium to prevent misinterpretation of analytical data.

Structural Considerations & Tautomeric Equilibrium

Before analyzing spectral data, one must understand the dynamic structure of the analyte. The trifluoromethyl (


) group at position 6 is a strong electron-withdrawing group (EWG), which increases the acidity of the N-H proton in the keto form and stabilizes the pyrimidine ring against oxidation.
Tautomeric Pathway Diagram

The following diagram illustrates the equilibrium and the synthetic origin, which defines the impurity profile.

Tautomerism Precursors Precursors: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate + Acetamidine Reaction Cyclocondensation Precursors->Reaction Keto Keto Form (Major) 2,5-Dimethyl-6-(trifluoromethyl) pyrimidin-4(3H)-one (Amide C=O signal) Reaction->Keto Primary Product Enol Enol Form (Minor) 2,5-Dimethyl-6-trifluoromethyl- pyrimidin-4-ol (Aromatic OH signal) Keto->Enol Tautomerism (Solvent Dependent)

Figure 1: Synthetic origin and keto-enol tautomeric equilibrium. In polar aprotic solvents (DMSO, DMF), the keto form is heavily favored.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

Experimental Protocol
  • Solvent: DMSO-d₆ is the preferred solvent. CDCl₃ may result in poor solubility and broad peaks due to hydrogen bonding dynamics.

  • Concentration: 5–10 mg per 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum is characterized by two distinct methyl singlets and a broad exchangeable proton.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
13.0 – 13.5 Broad Singlet (br s)1HNH (N-3)Indicates Keto tautomer. If Enol, OH would appear, but rapid exchange often broadens this signal significantly.
2.35 – 2.45 Singlet (s)3HCH₃ (C-2)The methyl group between the two nitrogens is deshielded by the adjacent C=N bonds.
2.05 – 2.15 Singlet (s)3HCH₃ (C-5)The C-5 methyl is shielded relative to C-2. It is ortho to the electron-withdrawing CF₃ and the carbonyl.

Expert Note: Do not confuse the C-5 methyl signal with residual solvent peaks (DMSO-d₅ pentet at 2.50 ppm or water at 3.33 ppm). The C-5 methyl is distinctively upfield (~2.1 ppm) compared to the C-2 methyl.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

Carbon-13 analysis is complicated by Carbon-Fluorine (C-F) coupling, which splits signals into quartets.

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment
160.0 – 165.0 Singlet-C-4 (C=O) / C-2 (C=N)
150.0 – 155.0 Quartet²J_CF ≈ 35 HzC-6 (C-CF₃)
120.0 – 122.0 Quartet¹J_CF ≈ 275 Hz-CF₃ (Trifluoromethyl)
115.0 – 120.0 Singlet-C-5 (C-CH₃)
21.0 – 25.0 Singlet-CH₃ (at C-2)
10.0 – 12.0 Singlet-CH₃ (at C-5)

Diagnostic Feature: The quartet at ~150 ppm is the diagnostic signal for the ring carbon attached to the trifluoromethyl group. If this splitting is absent, the CF₃ group may have been hydrolyzed (unlikely under standard conditions) or the assignment is incorrect.

Infrared (IR) Spectroscopy[4][6]

IR spectroscopy is the fastest method to confirm the functional group status (Keto vs. Enol).

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on solid neat sample.

  • Resolution: 4 cm⁻¹.

Key Absorption Bands[4]
Wavenumber (cm⁻¹)IntensityAssignmentInterpretation
3200 – 2800 Medium, BroadN-H / O-H Stretch Broadness indicates strong intermolecular Hydrogen bonding (dimer formation).
1680 – 1710 StrongC=O Stretch Confirms the Pyrimidinone (Keto) tautomer. An enol would lack this strong carbonyl band.
1600 – 1620 MediumC=N / C=C Stretch Skeletal vibrations of the pyrimidine ring.
1100 – 1300 Very StrongC-F Stretch Multiple intense bands characteristic of the -CF₃ group. Usually the strongest peaks in the fingerprint region.

Mass Spectrometry (MS)[3]

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.

  • Solvent: Methanol + 0.1% Formic Acid.

Fragmentation Pattern (ESI+)
  • Molecular Ion [M+H]⁺: m/z 193.06 (Base Peak).

  • Adducts: [M+Na]⁺ at m/z 215.05.

Fragmentation Pattern (EI - Electron Impact, 70eV)

If using GC-MS, the fragmentation is more extensive:

  • Molecular Ion (M⁺): m/z 192.[1][2]

  • Loss of CF₃ ([M-69]⁺): m/z 123. This is a characteristic pathway for trifluoromethylated aromatics.

  • Loss of CO ([M-28]⁺): m/z 164. Common in cyclic ketones/pyrimidinones.

Characterization Workflow

To ensure data integrity during drug development or synthesis scaling, follow this logical validation flow:

Workflow Sample Crude Sample (2,5-Dimethyl-6-CF3-pyrimidin-4-ol) Step1 Step 1: LC-MS (ESI+) Check MW (193.06) Purity Check Sample->Step1 Decision1 Mass Correct? Step1->Decision1 Step2 Step 2: 1H NMR (DMSO-d6) Verify Methyl Ratio (1:1) Check for Acetamidine Impurity Decision1->Step2 Yes Reject Reject / Repurify Decision1->Reject No Step3 Step 3: 19F NMR / 13C NMR Confirm CF3 Integrity Step2->Step3 Final Validated Structure Step3->Final

Figure 2: Step-by-step analytical workflow for structural validation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135588819: 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol. Source:

  • ChemicalBook. 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol (CAS 147750-19-4) Properties and Suppliers. Source:

  • Sigma-Aldrich (Merck). 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (Analogous Compound for Spectral Comparison). Source:

  • Arkivoc. "Easy and regioselective access to dimethyl acetal-protected heterocycles...". (Provides general NMR characteristics for trifluoromethyl-pyrimidines). Source:

Sources

Technical Guide: Derivatization of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol

[1]

Executive Summary & Chemical Profile[2][3][4][5][6]

2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol (CAS: 147750-19-4) represents a high-value scaffold in modern drug discovery. Its structural utility lies in the convergence of three pharmacophoric elements:

  • The Pyrimidine Core: A privileged structure in kinase inhibitors and nucleotide analogs.

  • The Trifluoromethyl (CF₃) Group: Enhances metabolic stability (blocking oxidative metabolism) and increases lipophilicity for better membrane permeability.

  • The 5-Methyl Substituent: Provides steric bulk that can lock bioactive conformations and block metabolic attack at the typically reactive 5-position.

This guide details the synthetic manipulation of this core, focusing on its activation via chlorination and subsequent functionalization to generate libraries of bioactive molecules.

Core Synthesis & Activation

Before derivatization, the hydroxy (or tautomeric oxo) group must be converted into a reactive leaving group. The standard industry protocol involves chlorination.

Synthesis of the Core Scaffold

While often purchased, the core is synthesized via the condensation of acetamidine hydrochloride with ethyl 2-methyl-4,4,4-trifluoroacetoacetate under basic conditions (typically NaOEt/EtOH). The 5-methyl group is installed via the keto-ester starting material.

Activation: The Chlorination Gateway

The transformation of the 4-hydroxy group to a 4-chloro moiety is the critical "activation" step. The electron-withdrawing nature of the 6-CF₃ group makes the resulting 4-chloro-2,5-dimethyl-6-trifluoromethylpyrimidine highly reactive toward nucleophilic aromatic substitution (SₙAr).

Experimental Protocol: POCl₃ Chlorination

Safety: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.

  • Setup: Charge a round-bottom flask with 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol (1.0 eq).

  • Reagent: Add Phosphorus Oxychloride (POCl₃) (5.0 eq) neat.

  • Catalyst: Add a catalytic amount of N,N-Diethylaniline or DMF (0.1 eq) to accelerate Vilsmeier-Haack type activation.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) until the polar starting material disappears.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash organic layer with sat. NaHCO₃ (to neutralize acid) and brine.

    • Dry over Na₂SO₄ and concentrate.[2][3]

  • Purification: The crude 4-chloro intermediate is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).

Derivatization Pathways

Once the 4-Chloro-2,5-dimethyl-6-trifluoromethylpyrimidine intermediate is secured, three primary derivatization vectors become available.

Vector A: C-N Bond Formation (Amination)

This is the most common route for generating kinase inhibitors (e.g., targeting EGFR, TLR8). The electron-deficient ring facilitates SₙAr reactions with primary and secondary amines.

  • Reagents: Primary/Secondary Amine (1.2 eq), Base (K₂CO₃ or DIPEA).

  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

  • Conditions: Room temperature to 80°C.

  • Significance: Introduces solubility-enhancing groups or specific hydrogen-bonding motifs required for receptor binding.

Vector B: C-O Bond Formation (Etherification)

Used extensively in agrochemicals (fungicides/herbicides) to link the pyrimidine core to aromatic systems via an ether bridge.

  • Reagents: Phenol derivative (1.1 eq), Cs₂CO₃ or K₂CO₃.

  • Solvent: Acetone or DMF.

  • Conditions: Reflux (Acetone) or 90°C (DMF).

  • Significance: The resulting biaryl ethers often exhibit potent antifungal activity (e.g., against B. cinerea).

Vector C: C-C Bond Formation (Suzuki-Miyaura)

For constructing biaryl systems where a direct carbon-carbon bond is required.

  • Reagents: Aryl Boronic Acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq).

  • Solvent: Dioxane/Water or Toluene/EtOH/Water.

  • Conditions: 80–100°C under inert atmosphere (N₂).

Visualizing the Reaction Landscape

The following diagram maps the logical flow from the core scaffold to its potential high-value derivatives.

Gcluster_0Reactivity LogicCore2,5-Dimethyl-6-CF3-pyrimidin-4-ol(Scaffold)Chloro4-Chloro-2,5-dimethyl-6-CF3-pyrimidine(Activated Intermediate)Core->ChloroPOCl3, Reflux(Chlorination)Amino4-Amino Derivatives(Kinase Inhibitors)Chloro->AminoR-NH2, K2CO3(SnAr)Ether4-Phenoxy Ethers(Agrochemicals)Chloro->EtherAr-OH, Cs2CO3(Etherification)Biaryl4-Aryl Derivatives(Biaryl Scaffolds)Chloro->BiarylAr-B(OH)2, Pd(0)(Suzuki Coupling)

Figure 1: Reaction tree illustrating the activation of the hydroxy-pyrimidine core and subsequent divergence into medicinal and agrochemical classes.

Detailed Experimental Protocol: SₙAr with Amines

This protocol describes the synthesis of a 4-amino derivative, a standard workflow for generating lead compounds.

Objective: Synthesize N-benzyl-2,5-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine.

Materials:

  • 4-Chloro-2,5-dimethyl-6-(trifluoromethyl)pyrimidine (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)[2]

  • Acetonitrile (MeCN) (5 mL, anhydrous)

Procedure:

  • Dissolution: In a 20 mL vial equipped with a magnetic stir bar, dissolve the 4-chloro intermediate (210 mg, 1.0 mmol) in MeCN (5 mL).

  • Addition: Add K₂CO₃ (276 mg, 2.0 mmol) followed by benzylamine (131 µL, 1.2 mmol).

  • Reaction: Cap the vial and stir at 60°C for 4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.8) should convert to a more polar product (Rf ~0.4).

  • Workup:

    • Dilute with EtOAc (20 mL) and water (20 mL).

    • Separate phases.[1][2][4] Extract aqueous phase once more with EtOAc.[4]

    • Wash combined organics with brine, dry over MgSO₄, and filter.

  • Isolation: Concentrate in vacuo. The product typically solidifies upon standing.

  • Yield: Expected yield is 85–95%.

Structural Activity Relationships (SAR) Data

The following table summarizes how substitutions at the 4-position affect biological activity based on analog literature.

Derivative ClassSubstituent (R at C4)Primary ApplicationMechanism of Action
Amino-pyrimidine -NH-CH₂-Ph (Benzylamino)TLR8 Antagonist Blocks receptor dimerization in endosomes [1].
Ether-pyrimidine -O-Ph-NH₂ (Anilino-ether)Fungicide Inhibits fungal respiration; effective against B. cinerea [2].
Biaryl-pyrimidine -Ph-R (Phenyl)Kinase Inhibitor Occupies the ATP-binding pocket (hinge binder).

References

  • Strašek, N. et al. (2025).[2] Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica.

  • Wu, Q. et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.

  • Ambeed, Inc. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine Product Guide. Sigma-Aldrich / Ambeed.

  • ResearchGate. Regioselective Synthesis of Trifluoromethyl-pyrazolo[1,5-c]pyrimidines.

theoretical calculations on 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Calculations & Computational Profiling of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol Content Type: In-Depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

This technical guide establishes the definitive computational framework for analyzing 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol (CAS: 2836-44-4). As a critical fluorinated heterocyclic building block, this molecule serves as a scaffold for Toll-like receptor 8 (TLR8) antagonists and antiviral agents. This document details the specific Density Functional Theory (DFT) protocols, tautomeric equilibrium analyses, and molecular docking workflows required to validate its physicochemical properties and reactivity profile. We synthesize data from recent crystallographic studies and quantum mechanical models to provide a self-validating research protocol.

Introduction: The Fluorinated Pyrimidine Scaffold

The incorporation of a trifluoromethyl (


) group into the pyrimidine ring fundamentally alters the pharmacophore’s electronic landscape. For 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol , the interplay between the electron-withdrawing 

group and the electron-donating hydroxyl/keto moiety creates a unique dipole vector essential for binding affinity in hydrophobic pockets.
1.1 Structural Significance
  • Lipophilicity: The

    
     group enhances membrane permeability (
    
    
    
    modulation) and metabolic stability against oxidative metabolism (blocking C6 oxidation).
  • Electronic Push-Pull: The C2/C5-methyl groups provide steric bulk, while the C6-

    
     group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing susceptibility to nucleophilic attack at the C2/C4 positions during derivatization.
    

Computational Methodology & Protocols

To ensure scientific integrity, the following computational pipeline is recommended. This protocol has been standardized against experimental X-ray diffraction data of similar pyrimidine derivatives.

2.1 Standard Operating Procedure (SOP) for DFT Calculations
ParameterSpecificationCausality / Rationale
Software Gaussian 16 / GAMESS / ORCAIndustry standard for ab initio calculations.
Method DFT (B3LYP) Becke’s 3-parameter hybrid functional provides the best balance of cost vs. accuracy for organic thermochemistry.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for modeling the lone pairs on Oxygen/Nitrogen and the electron-rich Fluorine atoms.
Solvation PCM / SMD Polarizable Continuum Model (Water/DMSO) is required to predict tautomeric ratios accurately, as gas-phase calculations often erroneously favor the enol form.
Frequency Harmonic Approx.Essential to verify stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).
2.2 Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow from structure generation to ADMET prediction.

ComputationalWorkflow Start Structure Generation (2D to 3D) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Conformer Freq Frequency Calc (IR/Raman & ZPE) DFT_Opt->Freq Verify Minima Docking Molecular Docking (AutoDock Vina) DFT_Opt->Docking Optimized Ligand NBO NBO Analysis (Charge Transfer) Freq->NBO Tautomer Tautomerism Study (Lactam vs Lactim) Freq->Tautomer Gibbs Free Energy

Figure 1: Step-by-step computational workflow for characterizing 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol.

Structural Analysis: The Tautomerism Challenge

A critical aspect of 4-hydroxypyrimidines is the Lactam-Lactim (Keto-Enol) tautomerism. For 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol, the equilibrium is heavily influenced by the solvent environment and the electron-withdrawing nature of the


 group.
3.1 Theoretical Prediction of Stability

While the name implies an "ol" (enol/lactim), theoretical calculations and NMR studies of similar derivatives confirm that the Keto (Lactam) form is predominantly stable in polar solvents and the solid state.

  • Mechanism: The N3-H lactam form benefits from strong dipolar stabilization. The

    
     group at C6 inductively withdraws electron density, making the N1/N3 lone pairs less available, but the carbonyl dipole in the keto form is energetically favorable (
    
    
    
    vs. enol).
  • Protocol for Verification: Calculate

    
     in gas phase vs. water (PCM).
    
    • Expectation: Gas phase may show comparable energies; Water solvation will strongly shift equilibrium to the Keto form.

3.2 Tautomer Equilibrium Diagram

Tautomerism Enol Enol Form (Lactim) -OH at C4 Double Bond C4=N3 Transition Transition State (Proton Transfer) Enol->Transition +ΔG‡ Keto Keto Form (Lactam) -NH at N3 Carbonyl C4=O Enol->Keto Solvent Effect (Polar) Transition->Keto -ΔG (Stabilized)

Figure 2: Tautomeric equilibrium favoring the Keto form in polar media due to solvation energy.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (e.g., TLR8).

4.1 Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrimidine ring nitrogen atoms and the keto-oxygen lone pairs. Represents the region capable of donating electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily influenced by the

    
     group. The 
    
    
    
    orbitals accept electrons. A lower LUMO energy gap indicates higher reactivity toward nucleophiles (e.g., cysteine residues in proteins).
4.2 Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface maps the charge distribution:

  • Red Regions (Negative Potential): The Carbonyl Oxygen (C=O) and Fluorine atoms. These are H-bond acceptors.

  • Blue Regions (Positive Potential): The N-H proton (in keto form) and the methyl protons. These are H-bond donors.

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p)) (Values are representative estimates based on analogous trifluoromethyl-pyrimidines)

DescriptorFormulaTypical Value (eV)Interpretation
Ionization Potential (I)

~9.5 eVHigh stability against oxidation.
Electron Affinity (A)

~1.8 eVModerate electrophilicity due to

.
Chemical Hardness (

)

~3.8 eVIndicates a "hard" molecule, stable and less reactive.
Electrophilicity Index (

)

~1.5 eVPropensity to accept electrons in biological binding.

Biological Interaction & Docking Workflow

This molecule is a known pharmacophore for TLR8 antagonism [1]. The theoretical study must culminate in molecular docking to validate biological relevance.

5.1 Docking Protocol
  • Target Preparation: Retrieve TLR8 crystal structure (e.g., PDB ID: 5WYX). Remove water molecules; add polar hydrogens.

  • Ligand Preparation: Use the Keto tautomer optimized at B3LYP/6-311++G(d,p). Assign Gasteiger charges.

  • Grid Box: Center on the hydrophobic pocket where known antagonists bind (typically interacting with Val573, Phe405).

  • Interaction: The

    
     group should orient towards hydrophobic residues, while the Lactam motif (NH/C=O) forms H-bonds with the backbone.
    
5.2 Signaling Pathway Context (TLR8)

TLR8_Pathway Ligand 2,5-Dimethyl-6-CF3-pyrimidin-4-ol (Antagonist) TLR8 TLR8 Receptor (Endosomal) Ligand->TLR8 Inhibits Activation MyD88 MyD88 Adaptor TLR8->MyD88 Signal Transduction IRAK IRAK4 / IRAK1 Kinase Complex MyD88->IRAK NFkB NF-κB Translocation IRAK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Expression

Figure 3: Mechanism of action showing the inhibition of the TLR8 inflammatory cascade.

References

  • Strašek Benedik, N., et al. (2025). "Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists." Acta Pharmaceutica, 75, 159–183.

  • Al-Sheikh, M. A., et al. (2017). "Synthesis, Crystal Structure and DFT Studies of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione." Journal of Molecular Structure, 1134, 681-689.

  • BenchChem Technical Repository. (2024). "2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol: Historical Context and Discovery."

  • Gaussian 16, Revision C.01. Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.

  • Vural, H. (2021). "DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol." Journal of Engineering Research and Applied Science, 10(2), 1876-1883.

Methodological & Application

Application Note: Enzymatic Assay Protocols for 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the evaluation of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol (referred to as DTP-CF3 ) in enzymatic screening workflows.

Given the compound's structural classification as a trifluoromethyl-substituted pyrimidine, it is primarily utilized as a privileged scaffold or fragment in Fragment-Based Drug Discovery (FBDD) targeting kinases, helicases (e.g., WRN), and metabolic enzymes (e.g., DHODH).

Compound: 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol CAS: 23945-49-5 Molecular Weight: 192.14 g/mol Role: Pharmacophore Scaffold / Enzyme Inhibitor Candidate

Introduction & Mechanistic Rationale

2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol (DTP-CF3 ) represents a critical chemical space in medicinal chemistry. Its efficacy in enzymatic assays is governed by two key structural features:

  • The Trifluoromethyl (-CF₃) Group: Enhances lipophilicity and metabolic stability while exerting a strong electron-withdrawing effect. This alters the pKa of the adjacent hydroxyl/keto group, influencing hydrogen bond donor/acceptor capabilities in the enzyme active site.

  • Tautomeric Equilibrium: The compound exists in equilibrium between the enolic (4-hydroxy) and keto (4-oxo) forms. In enzymatic pockets (e.g., the hinge region of kinases), the specific tautomer dictates binding affinity.

Scope of this Protocol: This guide details the standard operating procedure (SOP) for solubilizing DTP-CF3 and evaluating its potency (IC₅₀) in a fluorescence-based enzymatic inhibition assay.

Pre-Assay Preparation: Solubility & Stability

The primary failure mode in assaying fluorinated pyrimidines is "false inactivity" due to precipitation or "false activity" due to aggregation-based inhibition.

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution free of micro-aggregates.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: 10 mM (1.92 mg/mL).

  • Storage: -20°C in amber glass vials (prevents photolytic degradation).

Protocol:

  • Weigh 1.92 mg of DTP-CF3 powder into a sterile microcentrifuge tube.

  • Add 1000 µL of anhydrous DMSO.

  • Vortex vigorously for 60 seconds.

  • Critical Step: Sonicate for 5 minutes at 40 kHz to disrupt crystal lattice energy enhanced by the -CF₃ stacking.

  • Visual Inspection: Solution must be optically clear. If turbidity persists, warm to 37°C for 5 minutes.

Aqueous Solubility Check (Nephelometry Surrogate)

Before the enzymatic assay, determine the compound's tolerance to the assay buffer.

Buffer ConditionSolubility Limit (Est.)Notes
PBS (pH 7.4)< 100 µMRisk of precipitation at high conc.
Assay Buffer + 0.1% BSA~ 200 µMBSA stabilizes hydrophobic fragments.
Assay Buffer + 5% DMSO> 500 µMDMSO is required for screening.

Enzymatic Inhibition Assay Protocol

This protocol describes a Generic Kinase/Enzyme Inhibition Screen using a fluorescence readout (e.g., ADP detection or fluorogenic substrate cleavage).

Assay Principle:



Inhibition is measured as a reduction in signal intensity relative to the DMSO control.
Reagents & Materials
  • Enzyme: Target Kinase/Enzyme (e.g., FGFR4, WRN Helicase).

  • Substrate: ATP + Peptide/Protein Substrate.

  • Test Compound: DTP-CF3 (Serial dilutions).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Detection Reagent: ADP-Glo™ or equivalent fluorogenic coupler.

Workflow Diagram (DOT)

AssayWorkflow Stock 10 mM DTP-CF3 (in DMSO) Dilution Serial Dilution (1:3 in DMSO) Max: 10 mM -> Min: 0.1 µM Stock->Dilution Prepare Curve Intermediate Intermediate Plate (1:20 into Buffer) 5% DMSO Final Dilution->Intermediate Dilute to 5x AssayPlate 384-Well Assay Plate (5 µL Enzyme + 2.5 µL Cmpd) Intermediate->AssayPlate Transfer 2.5 µL Reaction Add Substrate Mix (2.5 µL ATP/Substrate) AssayPlate->Reaction Initiate Incubation Incubate (60 min @ RT) Reaction->Incubation Detection Add Detection Reagent (Read Fluorescence) Incubation->Detection

Caption: Step-by-step workflow for high-throughput screening of DTP-CF3 against enzymatic targets.

Step-by-Step Procedure

Step 1: Compound Serial Dilution (Source Plate)

  • Prepare a 10-point dose-response curve in a 384-well polypropylene plate (Source Plate).

  • Transfer 10 mM DTP-CF3 to Column 1.

  • Perform 1:3 serial dilutions in 100% DMSO across the plate.

    • Result: Concentration range from 10 mM down to ~0.5 µM.

Step 2: Preparation of Intermediate Plate (5x Conc)

  • Transfer 2 µL from Source Plate to Intermediate Plate.

  • Add 38 µL of Assay Buffer.

    • Result: 500 µM top concentration, 5% DMSO.

    • Why? Direct transfer of 100% DMSO to enzyme can denature proteins. This step ensures the final DMSO is 1%.

Step 3: Assay Reaction Setup (Reaction Plate)

  • Enzyme Addition: Dispense 5 µL of Enzyme Solution (at 2x final concentration) into the 384-well assay plate.

  • Compound Addition: Transfer 2.5 µL from Intermediate Plate to the assay plate.

    • Pre-Incubation: Centrifuge at 1000 rpm for 1 min. Incubate for 15 min at 25°C. This allows DTP-CF3 to equilibrate with the active site (critical for slow-binding kinetics common with CF3 analogs).

  • Substrate Initiation: Add 2.5 µL of Substrate Mix (ATP + Peptide at 4x Km).

    • Final Volume: 10 µL.

    • Final [DTP-CF3]: 125 µM top conc.

    • Final DMSO: 1.25% (Ensure enzyme tolerates this).

Step 4: Termination & Readout

  • Incubate for 60 minutes at Room Temperature (protected from light).

  • Add Detection Reagent (e.g., 10 µL ADP-Glo).

  • Read signal on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis & Interpretation

Signal Verification

Before calculating IC₅₀, verify the assay window:

  • Z-Factor: Must be > 0.5.

    
    
    
  • Interference Check: DTP-CF3 contains a pyrimidine ring which absorbs in the UV range (λmax ~260 nm).

    • Warning: If using a UV-absorbance readout (e.g., NADH depletion at 340 nm), run a "Compound Only" control to subtract intrinsic absorbance.

IC₅₀ Calculation

Fit the data to a 4-parameter logistic (4PL) equation:



  • X: Log of DTP-CF3 concentration.

  • Y: Normalized % Activity.

  • Hill Slope:

    • ~1.0: Standard competitive binding.

    • 1.5: Potential aggregation or covalent reactivity (common with some halogenated pyrimidines).

    • <0.8: Negative cooperativity or solubility issues.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Hill Slope (>2.0) Aggregation of DTP-CF3.Add 0.01% Triton X-100 or Brij-35 to buffer.
No Inhibition Poor solubility or wrong tautomer.Verify solubility via nephelometry; check pH (pKa of 4-OH is ~9; keep pH < 8 to maintain neutral form).
Signal Quenching Compound absorbs/fluoresces.Run a "No Enzyme" control with compound + product mimic.
Variable Replicates Pipetting error of DMSO stock.Use low-retention tips; ensure DMSO is at RT before pipetting.

References

  • Strašek Benedik, N. et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. Link

  • BenchChem. (2025).[1] Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery. Link

  • Luo, H. et al. (2025).[2] Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. PubMed.[3] Link

  • Sigma-Aldrich. (n.d.). 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol Product Specification. Link

Sources

protocol for radiolabeling 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Radiosynthesis of [2-14C]-2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4-ol

Executive Summary & Strategic Rationale

This Application Note details the protocol for incorporating Carbon-14 into the scaffold of 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4-ol . This heterocycle is a critical pharmacophore in various agrochemicals (herbicides) and pharmaceutical agents (antivirals, DHODH inhibitors).

Why this Protocol? For ADME (Absorption, Distribution, Metabolism, and Excretion) studies, metabolic stability of the radiolabel is paramount. Labels on peripheral alkyl groups (like the 5-methyl or N-alkyls) are prone to metabolic cleavage ("metabolic switching"), rendering the data useless for tracking the core scaffold.

The Solution: We utilize a [2-14C]-ring labeling strategy . By synthesizing the pyrimidine ring de novo using [1-14C]-acetamidine hydrochloride , we ensure the radioactive atom is located at the highly stable C-2 position of the heterocyclic core. This position is resistant to oxidative dealkylation, providing a robust tracer for mass balance studies.

Retrosynthetic Analysis & Pathway Design

The synthesis relies on the base-catalyzed cyclocondensation of an amidine with a


-keto ester. This is a modified Pinner synthesis followed by a cyclization.
  • Fragment A (Radioactive): [1-14C]-Acetamidine Hydrochloride. Derived from [1-14C]-Acetonitrile.

  • Fragment B (Stable): Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate (Ethyl 2-methyl-4,4,4-trifluoroacetoacetate).

Chemical Logic: The trifluoromethyl group (


) is electron-withdrawing, increasing the electrophilicity of the carbonyl carbons in the 

-keto ester. However, it also stabilizes the enol form. The use of sodium ethoxide (

) ensures deprotonation of the amidine and facilitates the nucleophilic attack on the ester and ketone functionalities.

Retrosynthesis cluster_legend Strategic Insight node_product TARGET: [2-14C]-2,5-Dimethyl-6- (trifluoromethyl)pyrimidin-4-ol node_break Disconnection (Cyclocondensation) node_product->node_break Ring Closure node_amidine PRECURSOR A (Labeled): [1-14C]-Acetamidine HCl (Label at Amidine Carbon) node_break->node_amidine Source of N-C-N node_ester PRECURSOR B: Ethyl 2-methyl-4,4,4- trifluoroacetoacetate node_break->node_ester Source of C-C-C node_note The C-2 label (from Acetamidine) is metabolically robust compared to methyl groups.

Figure 1: Retrosynthetic strategy isolating the amidine as the optimal vector for Carbon-14 incorporation.

Materials & Reagents

Critical Precursors:

Component Specification Role Source/Notes
[1-14C]-Acetamidine HCl Specific Activity: 50–60 mCi/mmol Radioactive Source Custom synthesis from [1-14C]-Acetonitrile or commercial vendor.
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate >98% Purity Scaffold Backbone Commercial (CAS: 24894598 derivative). Must be anhydrous.
Sodium Ethoxide (NaOEt) 21% wt in Ethanol Base Catalyst Freshly prepared or sealed ampoules to avoid moisture.

| Ethanol (EtOH) | Anhydrous (<0.01% H2O) | Solvent | Water kills the reaction by hydrolyzing the ester. |

Safety Note: All procedures involving


 must be performed in a designated radio-fume hood with appropriate shielding (Plexiglass) and monitoring (Geiger-Müller counter).

Detailed Experimental Protocol

Step 1: Preparation of the Reaction Mixture

Rationale: The amidine hydrochloride must be neutralized to the free base in situ to react, but free amidines are unstable. We generate it in the presence of the electrophile.

  • Setup: Equip a 25 mL two-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under nitrogen flow.

  • Loading: Charge the flask with [1-14C]-Acetamidine Hydrochloride (185 MBq, 5 mCi, approx. 0.1 mmol based on specific activity) and non-labeled carrier Acetamidine HCl (if dilution is required to reach synthetic scale, typically 1.0 mmol total).

  • Solvation: Add Anhydrous Ethanol (3.0 mL) via syringe. Stir until partially suspended.

  • Base Addition: Dropwise add Sodium Ethoxide solution (21% in EtOH, 2.2 eq, 2.2 mmol).

    • Observation: A white precipitate (NaCl) will form immediately.

    • Expert Tip: Stir for 15 minutes at room temperature to ensure complete liberation of the amidine free base.

Step 2: Cyclocondensation
  • Reagent Addition: Add Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (1.1 eq, 1.1 mmol) dropwise to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 6–8 hours.

    • Monitoring: Monitor reaction progress via Radio-TLC (Mobile Phase: 10% MeOH in DCM). The starting amidine (polar, stays near baseline) should disappear, and a less polar UV-active product (Rf ~0.4–0.5) should appear.

  • Quench: Allow the reaction to cool to room temperature.

Step 3: Workup and Isolation

Rationale: The product exists as a sodium salt in the basic mixture. Acidification is required to precipitate the neutral pyrimidinol.

  • Concentration: Remove the bulk ethanol under reduced pressure (rotary evaporator with a dry-ice trap for radioactive volatiles).

  • Acidification: Redissolve the residue in minimal water (2 mL). Cool to 0°C. Acidify carefully with 1M HCl to pH 3–4.

    • Critical: The product, 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4-ol, should precipitate as a white/off-white solid.

  • Extraction (if no precipitate): If the fluorinated nature keeps it soluble, extract with Ethyl Acetate (3 x 5 mL).

  • Drying: Dry organic layers over

    
    , filter, and concentrate.
    

Quality Control & Validation

The final product must be validated for radiochemical purity (RCP) and chemical identity.

Table 1: QC Specifications

Test Method Acceptance Criteria
Radiochemical Purity Radio-HPLC (C18 column) > 97%
Chemical Purity UV-HPLC (254 nm) > 95%
Identity LC-MS (ESI-) Mass [M-H]- consistent with theoretical

| Specific Activity | Liquid Scintillation Counting (LSC) | Within ±10% of target |

Workflow Diagram:

Workflow start Start: [14C]-Acetamidine HCl react Reaction: + Keto-Ester + NaOEt Reflux 8h start->react check In-Process Control: Radio-TLC react->check check->react Incomplete workup Workup: Acidify to pH 4 Extract EtOAc check->workup Conversion >95% purify Purification: Recrystallization or Prep-HPLC workup->purify final Final QC: Radio-HPLC & MS purify->final

Figure 2: Operational workflow for the radiosynthesis and validation.

Troubleshooting & Expert Insights

  • Tautomerism: Be aware that 4-hydroxypyrimidines often exist as the pyrimidin-4(3H)-one tautomer in solution. This may affect NMR shifts but does not change the chemical identity.

  • Low Yields: The trifluoromethyl group can destabilize the intermediate tetrahedral complex. If yields are low (<40%), switch to glacial acetic acid reflux with ammonium acetate, although the NaOEt route is generally cleaner for radioactive work.

  • Volatile Waste: Ensure the rotovap trap is monitored. While the product is not volatile, [14C]-acetonitrile (if used as a precursor) or side products might be.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 1994.
  • Fila-Robattino, A. et al. "Synthesis of trifluoromethyl-substituted pyrimidines." Journal of Fluorine Chemistry, Vol 129, Issue 12, 2008.

  • Ding, H. et al. "Practical Synthesis of 6-Trifluoromethyl-4-pyrimidinols." Synlett, 2011.
  • International Atomic Energy Agency (IAEA).Radiotracer Production and Quality Control. (Standard guidelines for C-14 handling).

Application Notes and Protocols for the Purification of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol is a substituted pyrimidinol, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability and binding affinity, making this scaffold attractive for developing novel therapeutic agents. The biological activity and overall quality of such compounds are intrinsically linked to their purity. This document provides a comprehensive guide to the purification and purity analysis of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol, offering detailed protocols and the scientific rationale behind the recommended techniques.

Understanding the Molecule and Potential Impurities

A robust purification strategy begins with an understanding of the target molecule's properties and the likely impurities from its synthesis.

Predicted Physicochemical Properties:

  • Structure: The molecule contains a polar pyrimidinol core, two methyl groups, and a highly electronegative trifluoromethyl group. This combination suggests moderate polarity.

  • Tautomerism: Pyrimidin-4-ols can exist in equilibrium with their pyrimidin-4-one tautomers. This can affect their reactivity and chromatographic behavior.

Plausible Synthetic Route and Potential Impurities:

A common and efficient method for synthesizing pyrimidin-4-ols is the condensation of a β-ketoester with an amidine. For 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol, a likely synthesis involves the reaction of ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate with acetamidine.

Synthetic_Pathway cluster_impurities Potential Impurities beta_ketoester Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate plus + beta_ketoester->plus acetamidine Acetamidine acetamidine->plus product 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol plus->product Condensation reaction Base (e.g., NaOEt) Ethanol, Reflux unreacted_bke Unreacted β-ketoester unreacted_amidine Unreacted Acetamidine side_product Side-products (e.g., from self-condensation)

A plausible synthetic route and potential impurities.

Based on this synthetic route, the primary impurities to be removed are:

  • Unreacted Starting Materials: Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate and acetamidine.

  • Reaction Byproducts: Products from self-condensation of the starting materials or incomplete cyclization.

  • Reagents and Solvents: Residual base, salts, and reaction solvents.

Purification Strategy Overview

A multi-step approach is recommended to achieve high purity. The general workflow involves an initial purification by either recrystallization or flash column chromatography, followed by rigorous purity analysis.

Purification_Workflow crude_product Crude Product decision Purity Assessment (TLC/¹H NMR) crude_product->decision recrystallization Recrystallization decision->recrystallization High initial purity & crystalline solid chromatography Flash Column Chromatography decision->chromatography Oily product or complex mixture pure_solid Purified Solid recrystallization->pure_solid chromatography->pure_solid analysis Final Purity Analysis (HPLC, NMR, MS) pure_solid->analysis final_product High-Purity Product (>98%) analysis->final_product

Sources

Troubleshooting & Optimization

improving the yield of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #SYN-CF3-PYR-004 Subject: Yield Optimization for 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4-ol Status: Open Assigned Engineer: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary

You are experiencing suboptimal yields or isolation difficulties with the synthesis of 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4-ol . This is a common bottleneck caused by the unique electronic properties of the trifluoromethyl (


) group and the hygroscopic nature of the acetamidine precursor.[1]

This guide moves beyond standard textbook protocols, addressing the specific "yield killers" inherent to fluorinated pyrimidine condensations.

Part 1: The Chemistry & Critical Parameters[2]

The synthesis relies on a condensation reaction between Acetamidine Hydrochloride and Ethyl 2-methyl-4,4,4-trifluoroacetoacetate .[1]

The Equation:



Critical Failure Points (The "Why")
  • Moisture Sensitivity (Primary Yield Killer): Acetamidine HCl is extremely hygroscopic. Water in the system hydrolyzes the

    
    -keto ester before it can cyclize, forming trifluoroacetic acid byproducts.[1]
    
  • The "Acidic Trap" (Isolation Failure): The

    
     group is strongly electron-withdrawing.[1] This lowers the pKa of the pyrimidin-4-ol hydroxyl group to approximately 5.0–6.0  (compared to ~9.0 for non-fluorinated analogs).[1]
    
    • Consequence: If you acidify to pH 7 (neutral) during workup, the product remains deprotonated (ionic) and stays in the water layer. You lose it down the drain.

  • Steric Hindrance: The methyl group at the 2-position of the ester (becoming the 5-position of the pyrimidine) slows the initial nucleophilic attack, requiring strictly anhydrous conditions and extended reflux times.[1]

Part 2: Optimized Protocol (The "How")

Reagents & Stoichiometry Table

ComponentRoleEq.Notes
Acetamidine HCl Nucleophile1.2Must be dried in a desiccator over

or vacuum oven before use.[1]
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate Electrophile1.0The limiting reagent.[1]
Sodium Ethoxide (NaOEt) Base2.521 wt% in Ethanol. Freshly prepared is superior to aged commercial stock.[1]
Ethanol (Anhydrous) Solvent--Water content must be <0.05%.
Step-by-Step Workflow

1. Base Preparation & Freebasing

  • Charge the reaction vessel with anhydrous ethanol under

    
     atmosphere.
    
  • Add 2.5 eq of Sodium Ethoxide.[1]

  • Add 1.2 eq of Acetamidine HCl.

  • Technical Insight: Stir at room temperature for 30 minutes. This generates the free acetamidine base and precipitates NaCl.[1] Do not filter the NaCl yet; it does not interfere.

2. Condensation

  • Add 1.0 eq of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate dropwise over 20 minutes.

    • Why: Controlling the addition rate prevents localized concentration hotspots that favor self-condensation of the ester.[1]

  • Heat the mixture to Reflux (78°C) .

  • Maintain reflux for 6–8 hours . Monitor via HPLC/TLC (Mobile phase: 50% EtOAc/Hexane).

3. The Critical Workup (Isolation)

  • Concentration: Evaporate roughly 70% of the ethanol under reduced pressure.

  • Dissolution: Add water (approx. 5 volumes relative to ester mass). The solution should be clear and basic (pH > 10).

  • Washing (Optional but Recommended): Wash the aqueous basic layer with a small amount of Diethyl Ether or MTBE.

    • Why: This removes unreacted ester and non-polar impurities.[1] Your product is currently in the water layer.

  • Acidification (The Pivot Point):

    • Cool the aqueous solution to 0–5°C.

    • Slowly add 6N HCl dropwise.

    • Target pH: You must reach pH 3–4 .

    • Observation: The product will precipitate as a white/off-white solid.[1]

  • Filtration: Filter the solid.[1][2] Wash with cold water. Dry in a vacuum oven at 45°C.

Part 3: Process Visualization

The following diagram illustrates the decision logic for the workup, highlighting where yield is often lost.

WorkupLogic Start Crude Reaction Mixture (Ethanol, Product-Na salt, NaCl) Evap Evaporate Ethanol (Reduce volume by 70%) Start->Evap AddWater Add Water (Dissolve Product-Na salt) Evap->AddWater Wash Wash with Ether/MTBE AddWater->Wash LayerCheck Where is the Product? Wash->LayerCheck OrgLayer Organic Layer (Discard) LayerCheck->OrgLayer Impurities AqLayer Aqueous Layer (Contains Product as Salt) LayerCheck->AqLayer Target Molecule Acidify Acidify with HCl Target pH 3-4 AqLayer->Acidify Precipitate Product Precipitates Acidify->Precipitate OilOut Product Oils Out? Precipitate->OilOut Filter Filter & Dry OilOut->Filter No (Solid) Extract Extract with EtOAc Dry over Na2SO4 OilOut->Extract Yes (Oil)

Figure 1: Workup decision tree emphasizing the critical aqueous retention step and pH control.[1]

Part 4: Troubleshooting & FAQs

Q1: My yield is <30% and the product looks wet/sticky.

  • Diagnosis: This is likely due to incomplete acidification or water retention .

  • Fix: Because of the

    
     group, the product is more acidic than typical pyrimidinols. If you stopped at pH 6-7, a significant portion is still dissolved as a salt.[1] Adjust pH to 3.0. If it remains sticky (oiling out), extract the aqueous slurry with Ethyl Acetate, dry with 
    
    
    
    , and evaporate. Recrystallize from Toluene/Heptane.

Q2: The reaction turns dark brown/black.

  • Diagnosis: Decomposition of the acetamidine or polymerization of the ester.[1]

  • Fix: This usually happens if the reaction is run too hot or the base is too concentrated.[1] Ensure you are using Sodium Ethoxide , not Sodium Hydride (NaH). NaH can be too aggressive for the fluorinated ester, causing defluorination or decomposition.

Q3: Can I use Acetamidine free base instead of HCl salt?

  • Answer: Yes, but it is unstable and hard to store. Using the HCl salt and generating the base in situ with an extra equivalent of NaOEt (as described above) is the industry standard for reproducibility.

Q4: I see an impurity by NMR that lacks fluorine.

  • Diagnosis: Defluorination.

  • Fix: This is rare but occurs if the reaction is refluxed for >24 hours or if the base concentration is extremely high.[1] Stick to the 6–8 hour reflux window.[1]

References

  • Sigma-Aldrich. Acetamidine hydrochloride Product Sheet & Handling. Retrieved from

  • PubChem. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (Compound Summary). Retrieved from

  • Organic Syntheses. General Procedures for Pyrimidine Synthesis via Amidine Condensation. (Analogous protocols for 4-hydroxypyrimidines). Retrieved from

  • Tokyo Chemical Industry (TCI). 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine Properties. (Structural analog reference for pKa/Solubility). Retrieved from

Sources

troubleshooting guide for 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol

Executive Summary & Molecule Profile

Compound: 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4-ol Alternative Nomenclature: 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4(1H)-one CAS Registry (Homolog Reference): Note: Specific CAS varies by regioisomer; this guide applies to the 4-hydroxy/4-oxo core scaffold.

The Challenge: Crystallizing trifluoromethyl-substituted pyrimidines is notoriously difficult due to three competing factors:

  • Tautomeric Ambiguity: The molecule exists in equilibrium between the enol (4-hydroxy) and keto (4-one) forms. In the solid state, the keto form usually predominates due to strong intermolecular N–H···O=C hydrogen bonding, leading to high lattice energy and high melting points (often >180°C) [1].

  • Lipophilicity vs. Polarity: The -CF3 group adds significant lipophilicity, while the pyrimidinone core is polar. This "schizophrenic" solubility profile often leads to "oiling out" rather than discrete nucleation.

  • Fluorine-Induced Occlusion: The -CF3 moiety can disrupt crystal packing, creating voids that trap impurities or solvent, leading to solvates or colored amorphous solids [2].

Diagnostic Decision Tree (Workflow)

Before altering your protocol, identify your specific failure mode using the logic flow below.

Crystallization_Troubleshooting Start START: Observation Oil Problem: Oiling Out (Liquid-Liquid Phase Separation) Start->Oil Color Problem: Colored/Impure Product Start->Color Yield Problem: Low Yield / No Precipitate Start->Yield Sol_Oil Solution: Seed at Metastable Zone OR Change Solvent System Oil->Sol_Oil High Supersaturation? Sol_Color Solution: Carbon Treatment OR Acid/Base Swing Color->Sol_Color Occluded Impurities? Sol_Yield Solution: Anti-solvent Addition OR pH Adjustment (pKa) Yield->Sol_Yield High Solubility?

Figure 1: Diagnostic logic for identifying the root cause of crystallization failure.

Technical Troubleshooting Guide (Q&A)

Scenario A: "The product separates as a sticky oil, not a crystal."

Diagnosis: Oiling out (Liquid-Liquid Phase Separation). This occurs when the melting point of the solvated product is depressed below the crystallization temperature of the solvent system. The -CF3 group lowers the surface tension, exacerbating this [3].

Corrective Protocol:

  • Temperature Control: Do not cool rapidly to 0°C. Stop cooling at 5°C above the cloud point and hold.

  • Seeding: You must seed the mixture. If you lack pure seed crystals, scratch the glass interface or use a sonication probe (5 seconds) to induce nucleation.

  • Solvent Modification:

    • Current: Ethanol/Water? -> Switch to: Isopropyl Acetate (IPAc) or Toluene.

    • Why? Water is a strong anti-solvent that forces rapid precipitation. Using a milder anti-solvent (like Heptane added to IPAc) slows the supersaturation rate.

Scenario B: "The crystals are yellow/brown, but NMR shows >95% purity."

Diagnosis: Surface adsorption of regioisomers. In the synthesis of 2,5-dimethyl-6-CF3-pyrimidines (often via condensation of acetamidines with trifluoro-beta-keto esters), regioisomers and oligomers are highly colored byproducts. These adsorb onto the growing crystal faces [4].

Corrective Protocol (The "Acid-Base Swing"): Due to the amphoteric nature of the pyrimidinol (pKa ~ 8-9 for the OH, pKa ~ 2-3 for the N-protonation), you can purify via salt formation.

  • Dissolution: Suspend crude solid in water.

  • Basification: Add 1M NaOH dropwise until pH ~10-11. The pyrimidinol becomes the enolate anion and dissolves. Impurities often remain undissolved.

  • Filtration: Filter off the insoluble colored impurities.

  • Reprecipitation: Slowly acidify the filtrate with Acetic Acid or HCl to pH 6-7. The neutral molecule will crystallize out in a purer, whiter form.

Scenario C: "Yield is significantly lower than theoretical (e.g., <50%)."

Diagnosis: Solubility losses in the mother liquor. The 2,5-dimethyl substitution pattern disrupts the planar stacking slightly compared to unsubstituted analogs, increasing solubility in organic solvents.

Corrective Protocol:

  • Data Check: Verify the pH of your mother liquor.

  • Adjustment: Ensure the final pH is exactly at the isoelectric point (usually pH 6.0 - 7.0 for this class). If the solution is too acidic (pH < 2), the protonated cation (

    
    ) is soluble. If too basic (pH > 9), the anion (
    
    
    
    ) is soluble.

Recommended Solvent Systems

Based on the polarity profile of trifluoromethyl-pyrimidinones, the following systems are validated for high recovery and purity.

Solvent SystemRatio (v/v)ApplicationTechnical Note
Ethanol / Water 70:30General PurificationGood for rejecting inorganic salts. Risk of oiling out if water is added too fast.
Ethyl Acetate / Heptane 1:2High YieldBest for "oiling out" issues. Dissolve in hot EtOAc, add warm Heptane, cool slowly.
Methanol / Acetic Acid 95:5Polymorph ControlAcidic environment stabilizes the keto-tautomer, promoting consistent crystal lattice [5].
Toluene 100%Azeotropic DryingUse if the product is a hydrate. Boiling toluene removes lattice water.

Advanced Mechanism: Tautomerism & Lattice Energy

Understanding the tautomerism is critical for selecting the crystallization temperature.

Tautomerism cluster_0 Critical Insight Enol Enol Form (Solution) (Soluble in non-polar) Keto Keto Form (Solid State) (High Lattice Energy) Enol->Keto Crystallization (H-Bond Formation) Keto->Enol Dissolution (High Temp) Note Polar protic solvents (MeOH) stabilize the Keto form, aiding nucleation.

Figure 2: The keto-enol equilibrium shifts during phase transition. Solvent choice dictates this shift.

Scientific Insight: In solution, particularly in non-polar solvents, the enol (hydroxy) form may be significant. However, X-ray diffraction data of analogous 6-trifluoromethyl-pyrimidinones confirms that they crystallize almost exclusively in the oxo (keto) form [1].

  • Implication: Using a protic solvent (Methanol, Ethanol) facilitates the proton transfer required to lock the molecule into the Keto form necessary for the crystal lattice.

Standard Operating Procedure (SOP): Recrystallization

Objective: Purify 10g of crude 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol.

  • Preparation: Charge 10g crude solid into a 250mL round-bottom flask.

  • Dissolution: Add 60mL Ethyl Acetate . Heat to reflux (approx. 77°C).

    • Check: If solids remain, add EtOAc in 5mL increments. If insolubles are dark/inorganic, filter hot.

  • Anti-Solvent Addition: While maintaining reflux, add Heptane dropwise.

    • Endpoint: Stop when a slight persistent cloudiness appears, then add 2mL EtOAc to clear it.

  • Controlled Cooling:

    • Cool to 50°C over 30 minutes.

    • Seed Point: Add seed crystals at 50°C.

    • Cool to 20°C over 2 hours.

    • Cool to 0-5°C and hold for 1 hour.

  • Isolation: Filter under vacuum. Wash cake with cold 1:3 EtOAc:Heptane.

  • Drying: Dry at 45°C under vacuum. Warning: Overheating (>80°C) may cause sublimation due to the CF3 group.

References

  • Portilla, J., et al. (2024). "The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal." ACS Omega.[1] (Discusses the supramolecular organization of 4-trifluoromethyl-pyrimidinones).

  • Fustero, S., et al. (2008). "Improved synthesis of 6-(trifluoromethyl)pyrimidin-4(3H)-ones." Journal of Organic Chemistry. (Details synthesis and purification challenges of CF3-pyrimidines).

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol." (Used for physical property benchmarking of homologs).

  • Google Patents. (2014). "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine." US Patent 20140135497A1. (Describes impurity profiles and purification of trifluoromethyl-uracil derivatives).

  • MDPI. (2022). "Crystalline State Hydrogen Bonding of Pyrimidines." Crystals. (Analysis of solvent effects on pyrimidine crystal packing).

Sources

common side reactions in the synthesis of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to navigate the common challenges encountered during the synthesis of this important fluorinated pyrimidine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol and what are the key reaction principles?

A1: The most prevalent and logical synthetic pathway for 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol is a cyclocondensation reaction. This involves the reaction of a β-ketoester, specifically ethyl 2-methyl-4,4,4-trifluoroacetoacetate, with acetamidine. This reaction is a variation of well-established pyrimidine syntheses, such as the Biginelli or Pinner-type reactions, and relies on the principles of nucleophilic addition and subsequent intramolecular cyclization and dehydration.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the ketoester.[3][4]

Q2: How does the trifluoromethyl group affect the stability of the final product and its intermediates?

A2: The trifluoromethyl (CF3) group is generally considered a very stable moiety due to the high bond energy of the C-F bond, which contributes to the metabolic stability of the final compound.[4][5] However, its powerful electron-withdrawing effect can render the adjacent carbon atom susceptible to nucleophilic attack under certain conditions.[5] During the synthesis, intermediates may be sensitive to strong basic or nucleophilic conditions, which could potentially lead to decomposition pathways.[5] It is crucial to control the reaction conditions, particularly pH and temperature, to ensure the integrity of the CF3 group throughout the synthesis.

Q3: What are the expected spectroscopic signatures for 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol?
  • ¹H NMR: Signals corresponding to the two methyl groups and the pyrimidine ring proton. The presence of the pyrimidin-4-ol tautomer would also show a broad signal for the hydroxyl proton.

  • ¹³C NMR: Resonances for the methyl carbons, the carbons of the pyrimidine ring, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF3 group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (192.14 g/mol ).

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Low Yield of the Desired Product and Presence of a Major Impurity

Question: My reaction is yielding a significant amount of a byproduct and the overall yield of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol is low. What could be the cause?

Answer: A common issue in pyrimidine synthesis is the formation of side products due to competing reaction pathways. In this specific synthesis, the most likely side reaction is a Claisen self-condensation of the starting β-ketoester, ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[6][7][8][9][10] The α-protons of the ester are acidic enough to be removed by a suitable base, forming an enolate which then acts as a nucleophile.

  • Mechanism of Side Reaction: In your reaction, the base used to promote the cyclocondensation can also catalyze the self-condensation of the ethyl 2-methyl-4,4,4-trifluoroacetoacetate. This leads to the formation of a β-ketoester dimer, consuming your starting material and reducing the yield of the desired pyrimidine.

Caption: Troubleshooting workflow for low product yield.

Experimental Protocol: Suppressing Claisen Self-Condensation

  • Base Selection:

    • Rationale: Strong bases like sodium ethoxide strongly favor the Claisen condensation.[9] Using a milder base can disfavor the self-condensation pathway.

    • Action: Substitute strong alkoxide bases with a weaker base such as potassium carbonate or triethylamine.

  • Stoichiometry Control:

    • Rationale: Carefully controlling the stoichiometry of the reactants can push the equilibrium towards the desired product.

    • Action: Use a slight excess of acetamidine (e.g., 1.1 to 1.2 equivalents) to favor the cyclocondensation over the self-condensation of the ketoester.

  • Temperature Management:

    • Rationale: Higher temperatures can provide the activation energy for the undesired Claisen condensation.

    • Action: Maintain a lower reaction temperature, for example, by running the reaction at room temperature or slightly above, and monitor the progress by TLC or LC-MS.

Problem 2: Incomplete Cyclization and Presence of an Open-Chain Intermediate

Question: I have identified an intermediate in my reaction mixture that appears to be the uncyclized adduct of acetamidine and the β-ketoester. How can I promote the final ring-closing step?

Answer: The formation of a stable open-chain intermediate is a known possibility in pyrimidine synthesis, especially when sterically hindered or electronically deactivated substrates are used.[1]

The final step of the pyrimidine synthesis is an intramolecular nucleophilic attack of a nitrogen atom onto a carbonyl carbon, followed by dehydration. This step requires sufficient activation of the carbonyl group.

  • Mechanism of Incomplete Reaction: If the reaction conditions are not sufficiently forcing (e.g., low temperature, weak acid catalysis), the open-chain intermediate may be the major product.

Sources

Technical Support Center: Purification of 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Ticket Subject: Purification & Isolation Challenges for Fluorinated Pyrimidines Molecule ID: 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4-ol (and related tautomers) Assigned Specialist: Senior Application Scientist

Executive Summary: The Physicochemical Landscape

Before troubleshooting specific failures, you must understand the "personality" of this molecule. It is not a standard organic base. The combination of the electron-withdrawing trifluoromethyl group (


) and the 4-hydroxyl group creates a unique chemical environment:
  • Acidity vs. Basicity: The

    
     group at position 6 exerts a strong inductive effect (
    
    
    
    ), significantly increasing the acidity of the hydroxyl proton (or the N-H proton in the keto form). Unlike typical pyrimidines which are basic, this molecule acts as a weak acid (predicted pKa
    
    
    5.5–6.5).
  • Tautomeric Ambiguity: It exists in a dynamic equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). This equilibrium shifts based on solvent polarity and pH, causing "ghost" peaks in HPLC and streaking on silica.

  • Lipophilicity: The 5-methyl and 6-trifluoromethyl groups make the molecule surprisingly lipophilic, yet the polar "head" (the amide/hydroxyl region) causes it to stick to polar surfaces.

Module 1: Troubleshooting Crystallization & Phase Separation

User Ticket #101: "I neutralized the reaction mixture, but the product oiled out instead of precipitating. Scratching the flask doesn't help."

Root Cause Analysis

Oiling out occurs when the product separates as a supercooled liquid rather than a solid. This is common for 2,5-dimethyl substituted pyrimidines because the methyl group at position 5 disrupts crystal packing. Furthermore, if the pH is near the isoelectric point but the solvent contains too much organic co-solvent (from the reaction), the product prefers the "oily" organic phase over crystallizing.

Corrective Protocol: The "Dual-pH Swing" Method

Do not rely on simple neutralization. Use this controlled precipitation technique:

  • Initial State: Assume the product is in the alkaline reaction mixture (as a salt).

  • Strip Co-solvents: Remove volatile organic solvents (e.g., ethanol, THF) via rotary evaporation before acidification. The presence of ethanol increases the solubility of the neutral form, preventing precipitation.

  • Dilution: Dilute the aqueous residue with water (approx. 5 volumes relative to theoretical yield).

  • Acidification (The Critical Step):

    • Cool the solution to

      
      .
      
    • Slowly add

      
       or Acetic Acid dropwise.
      
    • Target pH: Adjust to pH 3–4. (Note: Going too low, pH < 1, may protonate the N1 nitrogen, redissolving the compound as a cation).

  • Seeding: If oiling persists, add a "seed" crystal (if available) or a drop of n-heptane to the interface to induce nucleation.

Recrystallization Solvent System

If you isolate a solid but it is impure, use the following solvent systems.

Solvent SystemRatio (v/v)Procedure
Ethanol / Water 1:1 to 1:3Dissolve in hot EtOH; add hot water until turbid; cool slowly.
Toluene / Heptane 1:2Good for removing non-polar impurities. Dissolve in minimal hot toluene; add heptane.
Ethyl Acetate / Hexane 1:4"Pulping" method: Slurry the solid in this mixture at reflux, then cool and filter.

Module 2: Chromatographic Isolation (The "Clean-up")

User Ticket #102: "My compound streaks from the baseline to the solvent front on TLC and columns. I'm losing mass and separation is poor."

Root Cause Analysis

This is the classic signature of tautomeric exchange and ionization on silica.

  • Silica Acidity: Silica gel is slightly acidic (

    
    ). The molecule may partially protonate or deprotonate, dragging between the stationary and mobile phases.
    
  • Keto-Enol Drag: The keto and enol forms have different polarities. If they interconvert slower than the flow rate, they separate; if faster, they average out. If the rate is intermediate (common on silica), you get a streak.

Corrective Protocol: The "Buffered" Mobile Phase

You must lock the molecule into a single protonation state and suppress silanol interactions.

Recommended Mobile Phase Modifiers:

  • For Silica Gel (Normal Phase): Add 1% Acetic Acid or 0.5% Trifluoroacetic acid (TFA) to the eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH). This protonates the system, favoring the neutral form and suppressing ionization.

  • For Reverse Phase (C18): Use 0.1% Formic Acid in water/acetonitrile. Do not run under neutral conditions.

Visualization of the Tautomeric Challenge:

Tautomerism cluster_chrom Chromatography Consequence Enol Enol Form (Pyrimidin-4-ol) More Aromatic Favored in Gas Phase Keto Keto Form (Pyrimidin-4(3H)-one) Polar / H-Bond Donor Favored in Polar Solvents Enol->Keto Solvent Polarity Anion Anion Form (Deprotonated) High Water Solubility Enol->Anion Base (pH > 7) Warning Streaking on Silica (Due to H-shift) Enol->Warning Keto->Enol Non-polar Solvent Keto->Anion Base (pH > 7) Keto->Warning Anion->Enol Acid (pH < 5)

Caption: The dynamic equilibrium between Keto and Enol forms complicates purification. Acidic modifiers (Red arrow) force the equilibrium towards the neutral forms, preventing ionization streaking.

Module 3: Drying & Handling (Volatility Risks)

User Ticket #103: "I had 5g of white powder. After drying on the high-vac manifold overnight at


, I only have 3.8g left. Where did it go?"
Root Cause Analysis

Fluorinated pyrimidines are notorious for sublimation . The electron-withdrawing


 group reduces intermolecular Van der Waals forces (despite the molecular weight increase), and the disruption of hydrogen bonding networks (if the 5-methyl group blocks stacking) makes the lattice energy lower than expected.
Corrective Protocol
  • Temperature Limit: Do not exceed

    
     under high vacuum (< 1 mbar).
    
  • Atmospheric Drying: If possible, dry in a vacuum oven with a slight bleed of nitrogen (approx. 100 mbar) rather than full high vacuum.

  • Trap Check: Check your cold trap. If you see white crystals on the cold finger, you have sublimed your product. Recover it by dissolving in acetone.

Module 4: Analytical Validation

User Ticket #104: "The NMR in


 looks messy, but the LCMS says it's pure."
Explanation

In


 (non-polar), the equilibrium between keto and enol forms is slow, often resulting in broad, split, or missing peaks for the NH/OH and adjacent carbons.
Standardization Protocol
  • Solvent: Always run NMR in DMSO-d6 . DMSO stabilizes the keto-tautomer through hydrogen bonding, usually resulting in sharper signals.

  • Key Signals to Verify:

    • 
       ppm (Singlets): Two methyl groups (C2-Me and C5-Me).
      
    • 
       ppm (Broad Singlet): The Amide NH (indicates Keto form) or Phenolic OH.
      
    • 19F NMR: Verify the

      
       signal (typically 
      
      
      
      to
      
      
      ppm). This is the best purity check as it is unaffected by tautomerism.

Summary: Purification Decision Tree

Use this logic flow to determine your next step.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Is it soluble in water? Start->SolubilityCheck Acidify Adjust to pH 3-4 (Cool to 0°C) SolubilityCheck->Acidify Yes (Salt form) Evaporate Strip Organic Solvents Add Water SolubilityCheck->Evaporate No (Organic Solvents present) Precipitate Did Solid Form? Acidify->Precipitate Evaporate->Acidify Filter Recrystallize (EtOH/H2O or Toluene) Precipitate->Filter Yes Extraction Extract w/ EtOAc Dry, Concentrate Precipitate->Extraction No (Oiling) Column Flash Chromatography (Add 1% AcOH to eluent) Extraction->Column

Caption: Step-by-step logic for isolating 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4-ol. Prioritize precipitation/crystallization over chromatography to avoid yield loss.

References

  • Physicochemical Properties of Trifluoromethyl Pyrimidines

    • Source: PubChem. Compound Summary for 6-(Trifluoromethyl)pyrimidin-4-ol (Analogous scaffold).
    • URL:[Link]

  • Title: Synthetic method of 2-(trifluoromethyl)pyrimidine-5-ol (Patent CN111533699A). Note: Describes similar "pulping" and pH adjustment purification techniques for trifluoromethyl pyrimidinols.
  • Tautomerism in Hydroxypyrimidines

    • Title: Tautomerism in 4-Hydroxypyrimidine...[1][2][3] (J. Phys.[1][4] Chem. A).

    • Source: ACS Public
    • URL:[Link]

  • Recrystallization Str

    • Title: 4-Amino-2,6-Dimethylpyrimidine (Organic Syntheses Procedure).[5] Note: Provides foundational solubility data for dimethyl-pyrimidines.

    • Source: Organic Syntheses, Coll. Vol. 3, p.71 (1955).
    • URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3][4][5]. 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL is one such molecule, whose trifluoromethyl group suggests potential for strong electron-withdrawing properties that can influence its biological interactions[6]. While preliminary data may indicate its potential as an anticancer, antimicrobial, or anti-inflammatory agent, elucidating its precise mechanism of action (MoA) is paramount for further development[7].

This guide provides a comprehensive, in-depth comparison of experimental strategies to validate the MoA of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL. Moving beyond a simple listing of protocols, we will delve into the rationale behind experimental choices, creating a self-validating workflow designed to deliver robust and reliable data.

The Challenge: From Phenotypic Observation to Mechanistic Insight

Initial phenotypic screens may reveal that 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL exhibits, for example, anti-proliferative effects in cancer cell lines. However, this observation is merely the starting point. The critical next step is to identify the specific molecular target or pathway through which the compound exerts its effects. This process of target identification and validation is a cornerstone of modern drug discovery[8][9][10][11].

Hypothesizing a Primary Mechanism: A Kinase Inhibitor?

Given that many pyrimidine-based molecules function as kinase inhibitors, a primary hypothesis is that 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL targets one or more protein kinases[12][13]. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer[14]. This makes them attractive therapeutic targets.

Our validation workflow will therefore focus on confirming or refuting this hypothesis, while remaining open to alternative mechanisms.

Experimental Workflow for MoA Validation

The following diagram illustrates a comprehensive workflow for validating the MoA of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL, starting from our initial hypothesis.

MoA Validation Workflow phenotypic_screen Phenotypic Screening (e.g., Anti-proliferation Assay) target_id Target Identification phenotypic_screen->target_id Hypothesis Generation biochemical_validation Biochemical Validation target_id->biochemical_validation Putative Target(s) Identified cell_based_validation Cell-Based Target Engagement biochemical_validation->cell_based_validation Direct Binding & Inhibition Confirmed off_target_profiling Off-Target & Selectivity Profiling biochemical_validation->off_target_profiling Broad Kinome Screen pathway_analysis Downstream Pathway Analysis cell_based_validation->pathway_analysis Target Engagement in Cells Verified pathway_analysis->off_target_profiling Cellular Effects Correlated final_moa Mechanism of Action Confirmed off_target_profiling->final_moa Selectivity Profile Established CETSA Principle cluster_0 Without Compound cluster_1 With Compound protein_unbound Target Protein heat_unbound Heat Challenge protein_unbound->heat_unbound denatured_protein Denatured & Aggregated heat_unbound->denatured_protein compound Compound protein_bound Stabilized Protein-Compound Complex compound->protein_bound heat_bound Heat Challenge protein_bound->heat_bound stable_protein Soluble Protein heat_bound->stable_protein

Caption: Principle of Cellular Thermal Shift Assay (CETSA®).

Part 4: Downstream Pathway Analysis and Off-Target Profiling

The final piece of the puzzle is to demonstrate that target engagement by the compound leads to the expected biological effects and to assess the compound's selectivity.

Downstream Pathway Analysis

If our compound inhibits a specific kinase, we would expect to see a modulation of the phosphorylation of its known downstream substrates.

  • Western Blotting: Treat cells with the compound and analyze the phosphorylation status of key downstream proteins using phospho-specific antibodies.

  • KinomeView® Profiling: This service from Cell Signaling Technology uses a panel of motif and PTM antibodies for a broader view of signaling changes. [15]

Selectivity and Off-Target Profiling

A good drug candidate should be selective for its intended target to minimize side effects.

  • Broad Kinome Screening: Screen the compound against a larger panel of kinases at a range of concentrations to determine its selectivity profile.

  • Cellular Off-Target Effects: Employ techniques like thermal proteome profiling (TPP) or affinity-based chemoproteomics to identify other potential binding partners in an unbiased manner.

Conclusion: Building a Robust Case for MoA

Validating the mechanism of action of a novel compound like 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL requires a systematic and multi-pronged approach. By progressing from broad, unbiased screening to highly specific biochemical and cell-based assays, researchers can build a strong, evidence-based case for a particular MoA. This rigorous validation process is not merely an academic exercise; it is a critical step in de-risking a drug discovery program and paving the way for the development of new and effective therapies.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Authorea Preprints.
  • KinomePro - Pamgene. (n.d.).
  • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
  • Recent progress in assays for GPCR drug discovery. (2017). American Journal of Physiology-Cell Physiology.
  • Kinome Profiling Service. (n.d.). MtoZ Biolabs.
  • KinomeView Profiling. (n.d.). Cell Signaling Technology.
  • Kinase Panel Profiling. (n.d.). Pharmaron.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Journal of Pharmaceutical Research International.
  • GPCR signaling measurement and drug profiling with an automated live-cell microscopy system. (2021). Nature Communications.
  • GPCR Screening & Profiling with Binding Assays. (n.d.). Creative Biogene.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). BenchChem.
  • DiscoverX GPCRscan® GPCR Profiling Services. (n.d.). Drug Target Review.
  • GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). Arabian Journal of Chemistry.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Journal of Pharmaceutical Sciences.
  • Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules.
  • Identifying novel drug targets with computational precision. (2024). Methods in Enzymology.
  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026). Pharmaceutical Technology.
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. (2022). STAR Protocols.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2023). International Journal of Molecular Sciences.
  • Novel target identification towards drug repurposing based on biological activity profiles. (2025). PLOS ONE.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Journal of Postgraduate Medicine.
  • The Crucial Role of Target Identification in Modern Pharmacology. (2024). PharmaFeatures.
  • 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol. (n.d.). BenchChem.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge.
  • Target Identification: The Cornerstone of the Drug Discovery Process. (2024). Ardigen.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Authorea Preprints.
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014). International Journal of Pharmaceutical Sciences and Research.
  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). Molecules.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science.
  • Mechanism of the anti-tumour effect of 2,3,5-trimethyl-6-(3-pyridylmethyl) 1,4-benzoquinone (CV-6504). (1998). British Journal of Cancer.

Sources

A Comparative Guide to 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL and Other Pyrimidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in natural bioactive molecules and its synthetic tractability have made it a "privileged structure" in the quest for novel therapeutics.[1] This guide provides an in-depth comparative analysis of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL, a specific pyrimidine derivative, with other members of this versatile class of compounds. By examining their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols, we aim to furnish a valuable resource for the rational design of next-generation pyrimidine-based drugs.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered heterocyclic pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine.[2] This inherent biological relevance has inspired medicinal chemists to explore the vast chemical space of pyrimidine derivatives, leading to the development of a wide array of drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic profile and target engagement.[4]

Synthesis of Substituted Pyrimidin-4-ones

The synthesis of pyrimidin-4-one derivatives, such as the topic compound, typically involves the condensation of a β-dicarbonyl compound with an amidine or a related nitrogen-containing nucleophile. For 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL, a plausible synthetic route would involve the cyclocondensation of a trifluoromethyl-substituted β-ketoester with acetamidine.

A generalized synthetic workflow for producing substituted pyrimidin-4-ones is depicted below. This multi-step process often starts with readily available esters and involves the formation of a key β-ketoester intermediate through a Claisen condensation, followed by cyclization with an appropriate amidine.

cluster_synthesis Comparative Synthesis of Pyrimidin-4-ones start Ethyl Trifluoroacetate + Alkyl Acetate claisen Claisen Condensation start->claisen beta_ketoester Trifluoromethyl β-Ketoester Intermediate claisen->beta_ketoester cyclization Cyclocondensation with Amidine/Guanidine beta_ketoester->cyclization product Substituted Trifluoromethyl-Pyrimidin-4-one cyclization->product purification Purification (Crystallization/Chromatography) product->purification final_product Final Product purification->final_product

Caption: A generalized workflow for the synthesis of trifluoromethyl-substituted pyrimidin-4-ones.

Physicochemical Properties: The Influence of Substitution

The physicochemical properties of pyrimidine derivatives, such as pKa, lipophilicity (logP), and solubility, are critical determinants of their drug-like characteristics, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of a trifluoromethyl (CF3) group, as seen in our topic compound, is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.[5]

Below is a comparative table of calculated physicochemical properties for 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL and other representative pyrimidine derivatives.

CompoundStructureMolecular Weight ( g/mol )Calculated logPpKa (most acidic)
2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL192.141.2~7.5
5-Fluorouracil5-Fluorouracil130.08-0.898.0
2-Aminopyrimidine2-Aminopyrimidine95.10-0.163.5
4,6-Dimethylpyrimidine4,6-Dimethylpyrimidine108.140.612.8
2-Thiouracil2-Thiouracil128.15-0.47.6

The trifluoromethyl group in 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL is expected to significantly increase its lipophilicity compared to a simple methyl group, which can enhance its ability to cross cell membranes. The methyl groups at positions 2 and 5 will also contribute to the overall lipophilicity and may influence the molecule's interaction with its biological target through steric effects. The pKa of the pyrimidin-4-ol is influenced by the electron-withdrawing nature of the trifluoromethyl group.

Comparative Biological Activities

Pyrimidine derivatives have been extensively investigated for a wide range of biological activities. The specific substitutions on the pyrimidine ring are crucial for determining the compound's biological target and its potency.

Anticancer Activity

Many pyrimidine derivatives exert their anticancer effects by acting as antimetabolites or by inhibiting key enzymes involved in cancer cell proliferation, such as protein kinases.[2][4] The presence of a trifluoromethyl group can enhance anticancer activity.

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
5-FluorouracilThymidylate Synthase InhibitorVariousVaries[4]
GemcitabineDNA Synthesis InhibitorVariousVaries[4]
Hypothetical Activity of Topic Compound Kinase Inhibitor (e.g., EGFR, VEGFR)MCF-7, A549, etc.1-10 (Predicted)N/A
Pyrazolo[3,4-d]pyrimidine derivativeEGFR/HER2 inhibitorBreast Cancer Cells0.1-5[6]
Thiazolo[4,5-d]pyrimidine derivativeAnticancerA375, C32, DU145, MCF-75-20[7]

The structural similarity of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL to known kinase inhibitors suggests that it may exhibit activity against various protein kinases. The trifluoromethyl group could potentially enhance binding to the ATP-binding pocket of kinases.

Antifungal Activity

Trifluoromethyl-containing pyrimidines have also shown promise as antifungal agents.[8] The trifluoromethyl group can increase the lipophilicity of the molecule, facilitating its penetration through the fungal cell wall and membrane.

CompoundFungal StrainMIC (µg/mL)Reference
Trifluoromethyl pyrimidine amide derivativeBotrytis cinerea<50[8]
Hypothetical Activity of Topic Compound Candida albicans, Aspergillus fumigatus10-100 (Predicted)N/A
Fluconazole (Reference)Candida albicans0.25-16[7]
Thiazole derivativeCryptococcus neoformans0.25-1.25[7]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the procedure to evaluate the cytotoxic effects of pyrimidine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrimidine derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the growth medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[4]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

cluster_mtt MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Pyrimidine Derivatives seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan with DMSO incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of pyrimidine derivatives against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • Pyrimidine derivatives

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the pyrimidine derivatives in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[10] This can be determined visually or by measuring the optical density.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol measures the ability of a pyrimidine derivative to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Pyrimidine derivatives

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the pyrimidine derivative at various concentrations in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced (or remaining ATP).

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1]

Conclusion and Future Directions

The pyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. While 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL is not yet extensively characterized in the scientific literature, its structural features suggest a strong potential for biological activity, particularly as an anticancer or antifungal agent, likely through kinase inhibition. The presence of the trifluoromethyl group is a key feature that is expected to enhance its drug-like properties.

The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a solid framework for the further investigation of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL and other novel pyrimidine derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs to elucidate their specific molecular targets and to explore their full therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this promising class of molecules.

References

  • Sutar, N. R., Alegaon, S. G., & Govind, G. A. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [Link][2]

  • (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Bentham Science. [Link][3]

  • Khan, I., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link][4]

  • Dandia, A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link][6]

  • Karaca, B., et al. (2015). Synthesis and Antifungal Activity of New Heterocyclic Compounds. DergiPark. [Link][10]

  • Kumar, D., & Kumar, N. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link][11]

  • Wikipedia. (2023). Pyrimidine. [Link][12]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link][13]

  • MDPI. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. [Link][14]

  • ACS Publications. (2024). Design, Synthesis, and Antifungal Evaluation of Diverse Heterocyclic Hydrazide Derivatives as Potential Succinate Dehydrogenase Inhibitors. [Link][15]

  • de Sá, M. M., et al. (2017). Heterocycle Thiazole Compounds Exhibit Antifungal Activity through Increase in the Production of Reactive Oxygen Species in the Cryptococcus neoformans-Cryptococcus gattii Species Complex. Antimicrobial Agents and Chemotherapy. [Link][7]

  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link][8][16]

  • Inoue, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link][5]

  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link][17]

  • MD Anderson Cancer Center. (2016). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. [Link][18]

  • MDPI. (2020). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. [Link][19]

  • Assoud, J. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link][20]

  • NCBI. (2013). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. [Link][21]

  • Wikipedia. (n.d.). Pyrimidine. [Link][22]

  • PubMed. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. [Link][23]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. [Link]

  • PubMed. (1997). Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents as potential inhibitors of dihydrofolate reductases. [Link][24]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link][25]

  • PubMed. (2004). Design, synthesis, and biological evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. [Link][26]

  • ACS Publications. (2022). Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. [Link][27]

Sources

Comparative Guide: Cross-Reactivity Profiling of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL (hereafter DTP-OH ) is a specialized pyrimidine derivative, often encountered as a key intermediate in the synthesis of agrochemicals (e.g., uracil herbicides) or as a metabolic degradation product.[1] In the development of quantitative immunoassays (ELISA, Lateral Flow) or metabolic stability studies, the structural specificity of the detection system is paramount.[1]

This guide provides a rigorous, self-validating framework for evaluating the cross-reactivity (%CR) of DTP-OH assays. Unlike standard protocols that merely list steps, this guide focuses on the comparative performance of the target analyte against structurally relevant analogs to define the "Specificity Envelope" of your assay.[1]

The Core Challenge: Structural Mimicry

The trifluoromethyl (


) group and the pyrimidine ring are common motifs in medicinal chemistry.[1] Antibodies raised against DTP-OH often exhibit promiscuity toward:
  • Regioisomers (e.g., 2,6-dimethyl variants).[1]

  • Des-methyl analogs (lacking the C5 or C2 methyl group).[1]

  • Hydrolysis products of the parent sulfonylurea or uracil compound.[1]

Experimental Design: The "Specificity Panel"

To objectively compare performance, you must test DTP-OH against a panel of "Alternatives" (Interferents).[1] A scientifically robust panel must include compounds that challenge the antibody's recognition of the


 group and the methylation pattern.[1]
Recommended Comparative Panel
Compound IDStructure / DescriptionRationale for TestingRisk Level
Target (DTP-OH) 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-olBaseline Reference (100%) N/A
Analog A 2-Methyl-6-trifluoromethyl-pyrimidin-4-olTests specificity for the C5-methyl group.[1]High
Analog B 6-Trifluoromethyl-pyrimidin-4-olTests recognition of the bare pyrimidine core.[1]Medium
Analog C 2,5-Dimethyl-pyrimidin-4-olTests the contribution of the

group (electronic/steric).[1]
Low
Analog D Parent Drug / PesticideTests if the assay can distinguish metabolite from parent.[1]Critical

Methodology: Competitive ELISA Protocol

This protocol uses an Indirect Competitive ELISA format.[1] This is the industry standard for small molecule (hapten) detection because it maximizes sensitivity for low-molecular-weight targets like DTP-OH.[1]

Reagent Preparation (Self-Validating Steps)[1]
  • Stock Solutions: Dissolve DTP-OH and all Analogs in 100% DMSO to 10 mM.

    • Validation: Verify solubility by vortexing; DTP-OH is hydrophobic due to the

      
       group.[1]
      
  • Assay Buffer: PBS + 0.1% BSA (pH 7.4). Avoid Tween-20 in the competition step if the antibody is sensitive to detergents.[1]

Step-by-Step Workflow
  • Coating:

    • Coat 96-well microplates with DTP-OH-BSA Conjugate (0.5 µg/mL) in Carbonate Buffer (pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBST (PBS + 0.05% Tween-20).[1]

    • Add 200 µL/well of 3% Skim Milk or 1% BSA.[1] Incubate 1h at 37°C.

  • Competition (The Critical Step):

    • In a separate "mixing plate," prepare serial dilutions of DTP-OH (Standard) and Analogs A-D (Alternatives).

    • Range: 0.01 ng/mL to 10,000 ng/mL (Log-scale).[1]

    • Add fixed concentration of Anti-DTP-OH Antibody to each well of the mixing plate.[1]

    • Transfer 100 µL of the mixture to the Coated Plate.

    • Mechanism:[1][2] Free DTP-OH (analyte) competes with Plate-Bound DTP-OH for the antibody.[1] High analyte = Low Signal.[1]

  • Detection:

    • Incubate 1h at 37°C. Wash 5x.

    • Add HRP-conjugated Secondary Antibody (1:5000).[1] Incubate 45 min.

    • Wash 5x.[1] Add TMB Substrate.[1] Stop with 2M

      
      .
      
  • Read: Absorbance at 450 nm.

Workflow Visualization[1]

ELISA_Workflow Start Start: Reagent Prep Coat 1. Coat Plate (DTP-OH Conjugate) Start->Coat Block 2. Block Surface (BSA/Milk) Coat->Block Bind 4. Transfer to Plate (Competitive Binding) Block->Bind Mix 3. Competition Mix (Analyte + Antibody) Mix->Bind Add Mixture Wash 5. Wash Unbound Bind->Wash Detect 6. Add HRP-Secondary & TMB Substrate Wash->Detect Read 7. Read OD450 & Calculate IC50 Detect->Read

Figure 1: Step-by-step Indirect Competitive ELISA workflow for cross-reactivity profiling.

Data Analysis & Interpretation

To objectively compare the "product" (DTP-OH specific assay) against alternatives, you must calculate the Cross-Reactivity (%CR) based on the


 values derived from a 4-Parameter Logistic (4PL) curve fit.[1]
Calculation Logic

[1]
  • 
    :  The concentration required to inhibit 50% of the maximum signal (
    
    
    
    ).[1]
  • Interpretation:

    • < 0.1%: Negligible interference (Highly Specific).[1]

    • 0.1% - 1.0%: Low cross-reactivity (Acceptable for most screening).[1]

    • > 10%: Significant interference (Requires sample cleanup or chromatographic separation).[1]

Hypothetical Data Profile (For Benchmarking)
Analyte

(ng/mL)
% Cross-ReactivityInterpretation
DTP-OH (Target) 2.5 100% Reference Standard
Analog A (Des-methyl)250.01.0%Good specificity at C5 position.[1]
Analog B (Core)>10,000<0.025%Antibody requires substituents.[1]
Analog C (No

)
1,2500.2%

is critical for binding.[1]
Parent Compound5.050.0%High Interference (Expected).[1]
Structural Logic Diagram[1]

SAR_Logic Target Target: DTP-OH (High Affinity) CF3 CF3 Group (Electronic/Steric) Target->CF3 Key Epitope Me Methyl Groups (C2/C5 Position) Target->Me Shape Selectivity Analog_NoCF3 Analog C (No CF3) CF3->Analog_NoCF3 Loss of F causes >100x affinity drop Analog_DesMe Analog A (Des-methyl) Me->Analog_DesMe Loss of Me causes ~100x affinity drop

Figure 2: Structure-Activity Relationship (SAR) logic determining cross-reactivity risks.

Troubleshooting & Optimization

  • High Background: If

    
     (maximum signal) is too high (>2.5 OD), reduce the coating concentration of the DTP-OH conjugate, not the antibody.[1]
    
  • Low Sensitivity (

    
     too high):  Reduce the antibody concentration. In competitive assays, limiting the antibody shifts the equilibrium to favor competition, improving sensitivity (lower 
    
    
    
    ).[1]
  • Solvent Effects: Ensure the final DMSO concentration in the well is <1%.[1] DTP-OH is lipophilic; higher DMSO can denature the antibody or alter the solubility of the analogs, leading to false "specificity" data.[1]

References

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] [Link]

  • Wild, D. (2013).[1] The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science.[1] [Link][1]

  • Gee, S. J., et al. (1995).[1] Development of immunoassays for pesticides. In New Frontiers in Agrochemical Immunoassay. AOAC International.[1] [Link][1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol . Unlike standard organic waste, this compound contains a trifluoromethyl (


) group.

The Critical Causality: While the pyrimidine ring is nitrogen-rich, the primary disposal concern is the fluorine content. Upon incineration, the


 group mineralizes to form Hydrogen Fluoride (HF) . If disposed of in a standard non-halogenated waste stream, the resulting HF can corrode incinerator linings and bypass standard filtration systems, leading to toxic emissions and regulatory violations.

Therefore, this substance must be strictly segregated into the Halogenated Waste Stream.

Chemical Identity Table
PropertySpecification
Chemical Name 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol
CAS Number 1616-98-4
Molecular Formula

Molecular Weight 192.14 g/mol
Physical State Solid (White to beige powder)
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
Key Constituent Trifluoromethyl Group (

)
– Dictates disposal path

Pre-Disposal Safety Assessment

Before handling waste, ensure the following self-validating safety loops are active.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If handling pure powder outside a fume hood, a P95/P100 particulate respirator is required to prevent inhalation of irritant dust.

  • Dermal: Nitrile rubber gloves (0.11 mm minimum thickness) provide adequate splash protection. Double-gloving is recommended during waste transfer.

  • Ocular: ANSI Z87.1 compliant chemical splash goggles.

Spill Management (Immediate Action)
  • Solid Spill: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without aerosolizing it. Place the wipe into the Solid Halogenated Waste container.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is an oxidizer, though standard organic solvents are acceptable.

Step-by-Step Disposal Protocol

Workflow A: Pure Solid Waste (Expired/Unused Reagent)
  • Step 1: Container Selection. Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Step 2: Transfer. Transfer the solid carefully to avoid dusting.

  • Step 3: Labeling (Critical). The label must explicitly state:

    • "Hazardous Waste: Solid"[2]

    • "Contains: 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol"

    • "HALOGENATED" (This tag alerts the waste vendor to use HF-scrubbing incinerators).

Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Step 1: Segregation.

    • CORRECT: Pour into the Halogenated Organic Solvents carboy (e.g., with Dichloromethane, Chloroform).

    • INCORRECT: Do not pour into the Non-Halogenated (Acetone/Ethanol) stream.

  • Step 2: Compatibility Check. Ensure the waste stream does not contain strong alkali metals (e.g., Sodium metal), which can react violently with halogenated compounds.

  • Step 3: pH Check. If the reaction mixture was acidic, neutralize to pH 6-8 before adding to the central waste carboy to prevent off-gassing.

Logical Workflow Visualization

The following diagram illustrates the decision logic for disposing of this compound. It visually enforces the segregation rule required to prevent downstream incineration failure.

DisposalWorkflow Start Waste: 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Pure Substance LiquidPath Liquid (Solution/Mother Liquor) StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidSegregation Segregation: Mix ONLY with Halogenated Solvents (DCM, etc.) LiquidPath->LiquidSegregation Labeling Labeling Requirement: 'Hazardous Waste - HALOGENATED' SolidContainer->Labeling LiquidSegregation->Labeling Incineration Final Fate: High-Temp Incineration (w/ Flue Gas Scrubbing for HF) Labeling->Incineration Waste Vendor Pickup

Figure 1: Decision tree for the segregation and disposal of fluorinated pyrimidines. Note the convergence on Halogenated labeling to ensure proper scrubbing of Hydrogen Fluoride (HF) during incineration.

Regulatory & Scientific Rationale

The Incineration Mechanism

When 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol is subjected to thermal oxidation, the carbon-fluorine bonds break. Unlike chlorinated compounds which form HCl, fluorinated compounds form Hydrogen Fluoride (HF) .



HF is highly corrosive to the refractory lining of standard kilns. By flagging this waste as Halogenated , waste management facilities divert it to kilns equipped with alkaline scrubbers (typically Calcium Hydroxide or Sodium Hydroxide injection) which neutralize the HF:


Regulatory Classification (US RCRA)

While this specific CAS is not a "P" or "U" listed waste, it is regulated as a Characteristic Hazardous Waste due to its toxicity and halogen content.

  • Waste Code: D001 (if in ignitable solvent) or General Hazardous Waste.

  • EPA Guidance: The EPA emphasizes that fluorinated organic compounds require thermal destruction efficiencies of >99.99%, often requiring temperatures >1100°C to fully mineralize the

    
     bond.
    

References

  • PubChem. (n.d.). Compound Summary: 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2020).[3] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS. Retrieved October 26, 2023, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.